1-(4-Fluorophenyl)-2-(methylamino)propan-1-one;hydrochloride

描述

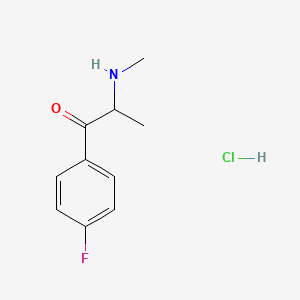

1-(4-Fluorophenyl)-2-(methylamino)propan-1-one;hydrochloride (4-Fluoromethcathinone HCl, 4-FMC) is a synthetic cathinone derivative with the molecular formula C₁₀H₁₂FNO·HCl and a molecular weight of 217.67 g/mol . Structurally, it features a propan-1-one backbone substituted with a 4-fluorophenyl ring at the ketone position and a methylamino group at the β-carbon (Figure 1). As a hydrochloride salt, it exists as a white crystalline powder with high water solubility .

4-FMC is part of the cathinone class, known for their stimulant effects via monoamine transporter inhibition or release. It is pharmacologically active in the central nervous system (CNS), though its potency and metabolic profile differ from related compounds due to structural modifications .

准备方法

4-氟甲卡西酮(盐酸盐)的合成通常涉及以下步骤:

起始原料: 合成以合适的氟代苯甲醛和甲胺开始。

中间体的形成: 苯甲醛与甲胺发生缩合反应,形成亚胺中间体。

还原: 然后将亚胺中间体还原,形成相应的胺。

工业生产方法可能涉及类似的步骤,但针对大规模合成进行了优化,以确保高产率和高纯度。反应条件,如温度、压力和溶剂,被仔细控制以获得所需的产品。

化学反应分析

4-氟甲卡西酮(盐酸盐)会发生各种化学反应,包括:

氧化: 该化合物可以被氧化,形成相应的酮或羧酸。

还原: 还原反应可以将其转化为相应的醇或胺。

取代: 亲核取代反应可以在芳香环或侧链上引入不同的官能团。

这些反应中常用的试剂包括氧化剂如高锰酸钾,还原剂如氢化锂铝,以及亲核试剂如甲醇钠。 形成的主要产物取决于使用的具体反应条件和试剂 .

科学研究应用

Chemical Properties and Structure

- Molecular Formula : C10H12ClFNO

- Molecular Weight : 215.66 g/mol

- CAS Number : 2319878-22-1

The compound consists of a fluorophenyl group attached to a methylamino group and a propanone backbone, which contributes to its unique chemical behavior and biological activity.

Chemistry

1-(4-Fluorophenyl)-2-(methylamino)propan-1-one;hydrochloride serves as a precursor in the synthesis of various organic compounds. It is utilized in:

- Synthetic Chemistry : As a building block for the development of more complex molecules.

- Reagent Applications : In organic reactions such as nucleophilic substitutions and reductions.

Pharmacology

Research indicates that this compound exhibits stimulant properties similar to those of amphetamines. Its pharmacological applications include:

- Neurological Studies : Investigated for its effects on neurotransmitter systems, particularly dopamine and norepinephrine pathways. It has potential implications in treating conditions like ADHD and depression.

| Application Area | Description |

|---|---|

| Neurological Disorders | Potential treatment for ADHD and depression |

| Stimulant Effects | Increases alertness and mood enhancement |

Toxicology

While the compound has therapeutic potential, it also poses health risks. Studies on toxicity reveal:

- Acute Toxicity Risks : Inhalation or excessive consumption can lead to cardiovascular issues and neurotoxicity.

| Toxicity Aspect | Effects |

|---|---|

| Cardiovascular Issues | Increased heart rate, hypertension |

| Neurotoxicity | Potential damage to neural pathways |

Case Study 1: Neurotransmitter Interaction

A study conducted on animal models demonstrated that this compound significantly increased dopamine release in the striatum, suggesting its potential use in treating dopamine-related disorders. The results indicated enhanced locomotor activity and improved mood-related behaviors.

Case Study 2: Synthesis of Derivatives

Researchers have synthesized various derivatives of this compound to explore its efficacy as a therapeutic agent. One derivative showed promising results in preclinical trials for anxiety disorders, demonstrating reduced anxiety-like behaviors in rodent models.

作用机制

4-氟甲卡西酮(盐酸盐)起着儿茶酚胺选择性底物型多巴胺和去甲肾上腺素释放剂的作用 . 这意味着它通过促进这些神经递质从突触前神经元释放,从而提高了这些神经递质的细胞外水平。多巴胺和去甲肾上腺素水平升高会导致其精神兴奋作用。 该化合物的作用机制与其他靶向单胺能系统的精神兴奋剂相当 .

相似化合物的比较

Structural Analogs and Substitution Patterns

Fluorinated Methcathinone Isomers

4-FMC is one of three positional isomers of fluoromethcathinone. Key differences include:

Key Findings :

- Metabolism: Ortho-substituted analogs (e.g., 2-Fluoromethcathinone) undergo faster glucuronidation due to steric accessibility .

Alkyl-Substituted Cathinones

Mephedrone (4-MMC) and 4-MEC

- 4-MMC (Mephedrone): C₁₁H₁₅NO·HCl, MW 213.70. Features a 4-methylphenyl group instead of 4-fluorophenyl. Higher lipophilicity increases blood-brain barrier penetration but reduces metabolic stability compared to 4-FMC .

- 4-MEC: C₁₂H₁₇NO·HCl, MW 227.72. Ethylamino substitution extends duration of action but reduces DAT selectivity compared to methylamino analogs like 4-FMC .

Comparative Activity :

- 4-FMC exhibits lower stimulant potency than 4-MMC in rodent models, likely due to reduced hydrophobic interactions from the fluorine atom .

- 4-MEC’s ethylamino group increases serotonin transporter (SERT) activity, leading to more entactogenic effects .

Halogenated Derivatives

- 3-Bromomethcathinone HCl: C₁₀H₁₂BrNO·HCl, MW 262.56. Bromine’s larger atomic radius and polarizability enhance receptor binding affinity but increase hepatotoxicity risk .

Physicochemical and Pharmacokinetic Differences

Solubility and Stability

- 4-FMC HCl : High aqueous solubility (due to hydrochloride salt) and stability under acidic conditions .

- 4-MMC HCl : Lower solubility than 4-FMC due to methyl group hydrophobicity; prone to oxidative degradation .

Spectroscopic Differentiation

- FTIR/NMR : 4-FMC’s C-F stretch (1,090–1,120 cm⁻¹) and para-substituted phenyl signals (δ 7.8–8.1 ppm in ¹H NMR) distinguish it from analogs .

- Mass Spectrometry : 4-FMC exhibits a base peak at m/z 182.1 (M⁺-HCl), whereas 4-MMC shows m/z 178.1 .

Monoamine Transporter Effects

- 4-FMC : Moderate DAT inhibition (IC₅₀ = 1.2 µM) and weak SERT inhibition (IC₅₀ = 5.8 µM), leading to stimulant-dominant effects .

- 4-MMC : Stronger DAT inhibition (IC₅₀ = 0.8 µM) with balanced SERT activity, causing mixed stimulant-entactogenic effects .

Toxicity Profiles

生物活性

1-(4-Fluorophenyl)-2-(methylamino)propan-1-one;hydrochloride, also known as 4-Fluoromethcathinone (4-FMC), is a synthetic compound belonging to the class of substituted cathinones. These compounds are structurally related to the natural stimulant cathinone found in khat leaves and are known for their psychoactive properties, particularly as stimulants.

- Molecular Formula : C10H12ClFNO

- Molecular Weight : 217.67 g/mol

- CAS Number : 7589-35-7

- IUPAC Name : this compound

The presence of the fluorophenyl group and the methylamino moiety contributes to its biological activity, particularly its interaction with neurotransmitter systems in the brain.

This compound primarily acts as a stimulant by influencing the levels of neurotransmitters such as dopamine and norepinephrine. Its mechanism involves:

- Inhibition of Reuptake : The compound inhibits the reuptake of dopamine (DAT) and norepinephrine transporters (NET), leading to increased extracellular concentrations of these neurotransmitters in the brain .

- Stimulation of Neurotransmitter Release : It promotes the release of dopamine, which enhances neuronal activity and stimulates the central nervous system (CNS) .

Pharmacological Effects

The pharmacological effects of this compound include:

- Increased Locomotor Activity : Studies have shown that administration leads to significant increases in locomotor activity in animal models .

- Euphoria and Stimulation : Users report feelings of euphoria, increased energy, and heightened alertness, similar to other stimulants like amphetamines.

- Potential for Abuse : Due to its stimulant properties, there is a high potential for abuse and dependency associated with this compound .

Case Studies

Several studies have investigated the biological effects and toxicity of this compound:

- Neurotoxicity Assessment : A study examined the hepatotoxicity of various synthetic cathinones, including 4-FMC, in primary cultures of rat hepatocytes. The results indicated no significant enantioselectivity in hepatotoxic effects between different enantiomers .

- Behavioral Studies : Research involving self-administration paradigms in rodents demonstrated that 4-FMC could induce behaviors indicative of addiction, such as increased drug-seeking behavior when compared to control groups .

- Cardiovascular Effects : Another study highlighted that administration of 4-FMC resulted in increased heart rate and blood pressure, which are common side effects associated with stimulants .

Comparative Analysis Table

常见问题

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 1-(4-Fluorophenyl)-2-(methylamino)propan-1-one hydrochloride?

The hydrochloride salt is typically synthesized by reacting the free base with hydrochloric acid. During synthesis, transient color changes (e.g., blue/brown) may occur, indicative of intermediate formation or oxidation byproducts. Purification via recrystallization in polar solvents (e.g., methanol/water mixtures) is critical to isolate the final white crystalline product. Analytical techniques like NMR and mass spectrometry should confirm structural integrity .

Q. How can researchers verify the identity and purity of this compound?

Use a combination of spectroscopic and chromatographic methods:

- NMR : Compare chemical shifts of the fluorophenyl (δ ~7.2–7.8 ppm) and methylamino (δ ~2.3–2.7 ppm) groups to reference data.

- IR Spectroscopy : Identify key bands such as N–H stretches (~2500–2700 cm⁻¹ for protonated amines) and carbonyl stretches (~1680–1700 cm⁻¹) .

- HPLC/MS : Employ reverse-phase chromatography with UV detection (λmax ~350 nm for cathinones) and mass confirmation (e.g., [M+H]+ = 198.2 for the free base) .

Q. What solubility and stability profiles should researchers consider during experimental design?

The hydrochloride salt is water-soluble, but stability varies with pH and temperature. Accelerated stability studies under acidic (pH 3–5) and elevated temperatures (40–60°C) can predict decomposition pathways. Monitor for color changes or precipitate formation, which may indicate degradation .

Advanced Research Questions

Q. What crystallographic characterization approaches are suitable for this hydrochloride salt?

Single-crystal X-ray diffraction (SCXRD) is optimal. The compound likely crystallizes in a monoclinic system (e.g., space group P2₁/c or P2₁/n), with hydrogen bonding between the protonated amine and chloride ion. Compare lattice parameters (e.g., a, b, c, β angles) and Hirshfeld surface analysis to resolve packing motifs .

Q. How can contradictions in spectroscopic data (e.g., IR or NMR shifts) be resolved?

Perform density functional theory (DFT) calculations to model vibrational spectra and nuclear magnetic shielding. For example, DFT studies of similar cathinones confirm that the N–H···Cl⁻ interaction dominates IR spectral features. Validate computational results against experimental data using root-mean-square deviation (RMSD) analysis .

Q. What in vitro models are appropriate for studying neuropharmacological effects?

Use transfected cell lines (e.g., HEK-293) expressing monoamine transporters (DAT, SERT, NET) to assess uptake inhibition. Competitive binding assays with radiolabeled ligands (e.g., [³H]dopamine) can quantify potency. Structural analogs suggest this compound may act as a dopamine/norepinephrine reuptake inhibitor .

Q. How can intermolecular interactions in the solid state be analyzed methodologically?

Combine SCXRD with Hirshfeld surface analysis to quantify intermolecular contacts (e.g., H···Cl, C–H···π). For example, hydrogen-bonded N–H2⁺···Cl⁻ networks typically account for >30% of Hirshfeld surfaces in cathinone hydrochlorides .

Q. What advanced analytical techniques enable trace detection in biological matrices?

- Surface-Enhanced Raman Spectroscopy (SERS) : Use gold/silver nanoparticles to amplify Raman signals, targeting diagnostic peaks (e.g., C=O stretch at ~1650 cm⁻¹).

- Cyclic Voltammetry : Electrochemical oxidation peaks (~+0.8–1.2 V vs. Ag/AgCl) correlate with the compound’s aromatic and amine moieties .

Q. How can computational models predict metabolic pathways?

Employ in silico tools like MetaSite or GLORYx to simulate Phase I/II metabolism. Focus on fluorophenyl ring hydroxylation or N-demethylation, common in cathinones. Validate predictions with LC-HRMS analysis of hepatic microsome incubations .

Q. What strategies address discrepancies in reported pharmacological data (e.g., IC₅₀ values)?

Standardize assay conditions (pH, temperature, cell line) and validate reference compounds in parallel. Cross-correlate results with structural analogs (e.g., 4-MEC, 4-CEC) to identify substituent-specific trends .

属性

IUPAC Name |

1-(4-fluorophenyl)-2-(methylamino)propan-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FNO.ClH/c1-7(12-2)10(13)8-3-5-9(11)6-4-8;/h3-7,12H,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQIZJTCPVRVBFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C1=CC=C(C=C1)F)NC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10705392 | |

| Record name | 1-(4-Fluorophenyl)-2-(methylamino)propan-1-one hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10705392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7589-35-7 | |

| Record name | Flephedrone hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7589-35-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Fluorophenyl)-2-(methylamino)propan-1-one hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10705392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-fluorophenyl)-2-(methylamino)propan-1-one, monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。